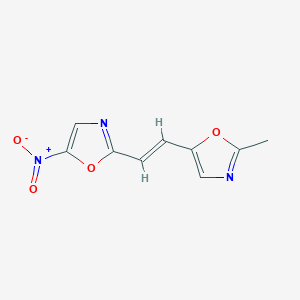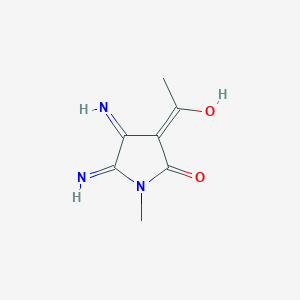
3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyrrole ring, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the condensation of appropriate starting materials under controlled conditions. For example, the reaction of an acetylated precursor with an amine source under acidic or basic conditions might yield the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions might occur at the amino or imino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in the design of novel therapeutic agents.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole Derivatives: Compounds with similar pyrrole ring structures.
Amino and Imino Compounds: Molecules featuring amino and imino functional groups.
Uniqueness
3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one’s unique combination of functional groups and ring structure sets it apart from other compounds. This uniqueness might confer specific reactivity or biological activity that could be advantageous in various applications.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(3Z)-3-(1-hydroxyethylidene)-4,5-diimino-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-3(11)4-5(8)6(9)10(2)7(4)12/h8-9,11H,1-2H3/b4-3-,8-5?,9-6? |
InChI-Schlüssel |
WXHOKKUIQAXXFY-AAMLCPEXSA-N |
Isomerische SMILES |
C/C(=C/1\C(=N)C(=N)N(C1=O)C)/O |
Kanonische SMILES |
CC(=C1C(=N)C(=N)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



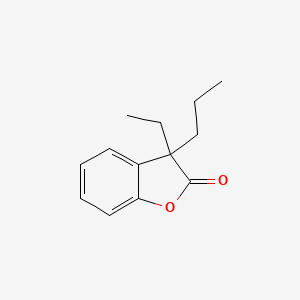
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
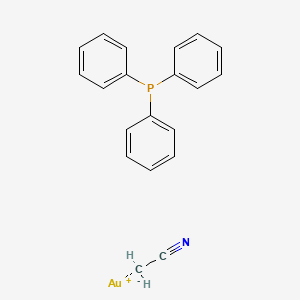
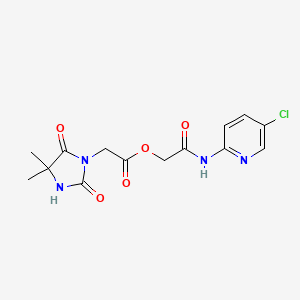
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
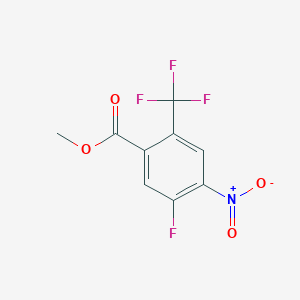



![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
